molecular formula C16H21N3OS2 B5394722 2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5394722
M. Wt: 335.5 g/mol
InChI Key: HFSKVBKJDWSIQC-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfanyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The ethylsulfanyl group is introduced via nucleophilic substitution reactions, and the benzamide core is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group and the thiadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(ethylsulfanyl)ethanol: Shares the ethylsulfanyl group but lacks the benzamide and thiadiazole components.

    Methyl 2-[2-(ethylsulfanyl)propyl]-4,6-dioxocyclohexanecarboxylate: Contains an ethylsulfanyl group but has a different core structure.

Uniqueness

2-(ethylsulfanyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a benzamide core, an ethylsulfanyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-5-16(3,4)14-18-19-15(22-14)17-13(20)11-9-7-8-10-12(11)21-6-2/h7-10H,5-6H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSKVBKJDWSIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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